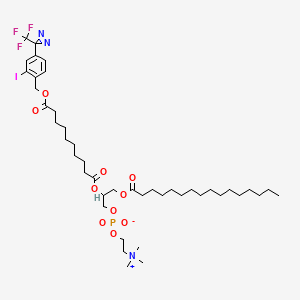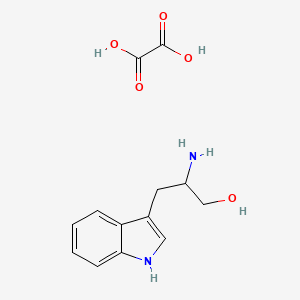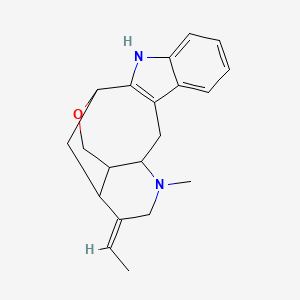
(19Z)-Anhydrovobasinediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(19Z)-Anhydrovobasinediol is a naturally occurring alkaloid found in the plant species Tabernaemontana psychotrifolia. This compound is known for its complex structure and significant biological activities. It has a molecular formula of C20H24N2O and a molecular weight of 308.41736 . The compound is laevorotatory, exhibiting specific optical rotation and distinct ultraviolet absorption spectra .
Preparation Methods
Synthetic Routes and Reaction Conditions: (19Z)-Anhydrovobasinediol can be synthesized through various chemical reactions. One common method involves the catalytic hydrogenation of its precursor using platinum dioxide (PtO2) as a catalyst. This reaction yields a dihydro derivative, which can be further processed to obtain this compound . Another method includes the distillation of zinc dust, which produces 3-ethylpyridine and 3-methyl-5-ethylpyridine as intermediates .
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from Tabernaemontana psychotrifolia. The alkaloid is purified by recrystallization from acetone followed by sublimation . This method ensures high purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: (19Z)-Anhydrovobasinediol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using PtO2 is a common reduction method.
Substitution: Halogenation reactions can be performed using halogenating agents like bromine (Br2) or chlorine (Cl2).
Major Products:
Oxidation: Oxidation of this compound can yield various oxidized derivatives.
Reduction: Reduction typically produces dihydro derivatives.
Substitution: Halogenated derivatives are formed through substitution reactions.
Scientific Research Applications
(19Z)-Anhydrovobasinediol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex alkaloids and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (19Z)-Anhydrovobasinediol involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors, modulating their activity and leading to its biological effects. For example, it may inhibit certain enzymes involved in the biosynthesis of neurotransmitters, thereby exerting its neurological effects .
Comparison with Similar Compounds
- Taberpsychine
- 3β,17-Epoxyvobasan
- Vobasan, 3,17-epoxy-, (3β)-
Comparison: (19Z)-Anhydrovobasinediol is unique due to its specific structure and optical properties. While similar compounds like Taberpsychine and 3β,17-Epoxyvobasan share some structural features, this compound exhibits distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C20H24N2O |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
(15Z)-15-ethylidene-13-methyl-19-oxa-3,13-diazapentacyclo[14.3.1.02,10.04,9.012,17]icosa-2(10),4,6,8-tetraene |
InChI |
InChI=1S/C20H24N2O/c1-3-12-10-22(2)18-8-15-13-6-4-5-7-17(13)21-20(15)19-9-14(12)16(18)11-23-19/h3-7,14,16,18-19,21H,8-11H2,1-2H3/b12-3+ |
InChI Key |
HKVAGGQESSDYDU-KGVSQERTSA-N |
Isomeric SMILES |
C/C=C/1\CN(C2CC3=C(C4CC1C2CO4)NC5=CC=CC=C35)C |
Canonical SMILES |
CC=C1CN(C2CC3=C(C4CC1C2CO4)NC5=CC=CC=C35)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B12105041.png)
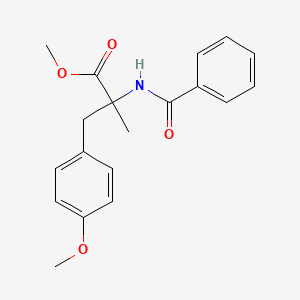
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(8alpha,9S)-cinchonan-9-ylurea](/img/structure/B12105047.png)
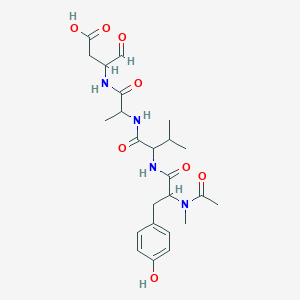

![[Tris(trimethylsiloxy)silylethyl]dimethylchlorosilane](/img/structure/B12105075.png)
![2-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B12105078.png)


